3-(benzylsulfonyl)-N-(2-cyanophenyl)propanamide
Description
Properties
IUPAC Name |
3-benzylsulfonyl-N-(2-cyanophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-12-15-8-4-5-9-16(15)19-17(20)10-11-23(21,22)13-14-6-2-1-3-7-14/h1-9H,10-11,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPGSYLEAIUZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(2-cyanophenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylsulfonyl chloride with 2-cyanophenylamine to form an intermediate sulfonamide. This intermediate is then reacted with a suitable propanoic acid derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-N-(2-cyanophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-(benzylsulfonyl)-N-(2-cyanophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(2-cyanophenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl and cyanophenyl groups can interact with the active sites of these targets, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Propanamide Derivatives
3-[1-(Benzylsulfonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide ()
- Structural Differences: Replaces the 2-cyanophenyl group with a 3-methoxybenzyl group and introduces a piperidinyl ring linked to the sulfonyl group.
- The piperidinyl group introduces basicity (pKa ~15.17), which may affect pharmacokinetics (e.g., membrane permeability) .
N-(2-Cyanophenyl)-3-(1H-imidazol-1-yl)propanamide ()
- Structural Differences : Substitutes the benzylsulfonyl group with an imidazole ring.
- Impact :
3-(Benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide ()
- Structural Differences : Features dual benzenesulfonyl groups on the propanamide backbone.
- Higher metabolic stability due to the absence of hydrolytically labile groups (e.g., cyano) .
Electronic and Pharmacokinetic Profiles
| Compound | Key Substituents | logP (Predicted) | H-Bond Acceptors | H-Bond Donors |
|---|---|---|---|---|
| Target Compound | Benzylsulfonyl, 2-cyanophenyl | ~2.5 | 4 | 1 |
| 3-[1-(Benzylsulfonyl)-3-piperidinyl]-N... | Piperidinyl, 3-methoxybenzyl | ~3.0 | 5 | 1 |
| N-(2-Cyanophenyl)-3-(imidazolyl)... | Imidazole, 2-cyanophenyl | ~1.8 | 5 | 2 |
| 3-(Benzenesulfonyl)-N-[2-(benzenesulf... | Dual benzenesulfonyl | ~1.2 | 6 | 1 |
- Key Observations :
- The target compound’s logP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Dual sulfonyl groups () drastically reduce logP, favoring renal excretion but limiting tissue penetration.
- Imidazole-containing analogs () exhibit higher hydrogen-bonding capacity, which may correlate with target affinity .
Antibacterial and Antioxidant Propanamides ()
- Example: 3-[(5-chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide.
- Comparison: The absence of sulfonyl/cyano groups in these derivatives correlates with free radical scavenging and antibacterial activity, suggesting that electron-withdrawing substituents (e.g., sulfonyl, cyano) may reduce such effects .
CB2-Selective Oxadiazolyl-Propanamides ()
- Example: 3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethylcarbazol-3-yl)propanamide.
- Comparison : The oxadiazole ring enhances π-π stacking and receptor binding, whereas the benzylsulfonyl group in the target compound may favor interactions with sulfonyl-binding pockets (e.g., proteases) .
Biological Activity
3-(Benzylsulfonyl)-N-(2-cyanophenyl)propanamide, with CAS No. 880336-50-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Intermediate : Benzylsulfonyl chloride reacts with 2-cyanophenylamine to create an intermediate sulfonamide.
- Final Product Formation : The intermediate is subsequently reacted with a propanoic acid derivative under controlled conditions to yield the final product.
Reaction Conditions:
- Reagents : Benzylsulfonyl chloride, 2-cyanophenylamine, propanoic acid derivative.
- Solvent : Organic solvents like dichloromethane are commonly used.
- Temperature : Reactions are generally conducted at room temperature to moderate heat (up to 50°C) over several hours.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It can inhibit enzymes by binding to their active sites, disrupting critical biochemical pathways involved in various diseases.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities by targeting cellular processes essential for pathogen survival and tumor growth.
Case Studies and Research Findings
Recent studies have investigated the biological effects of this compound:
- Antimicrobial Activity : In vitro assays demonstrated that this compound showed significant inhibition against various bacterial strains, indicating potential as a new antibiotic agent.
- Anticancer Potential : Research has indicated that it can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .
- Toxicity Studies : Toxicological assessments revealed that at certain concentrations, the compound did not exhibit cytotoxic effects on mammalian cells, suggesting a favorable safety profile for further development .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacteria | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Cytotoxicity | Non-cytotoxic at tested concentrations |
Comparison with Similar Compounds
To understand its unique properties, it is useful to compare this compound with similar compounds:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 3-(benzylsulfonyl)-N-(2-cyanophenyl)acetamide | Acetamide backbone instead of propanamide | Different bioactivity profile |
| 3-(benzylsulfonyl)-N-(2-cyanophenyl)butanamide | Butanamide backbone | Altered pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
